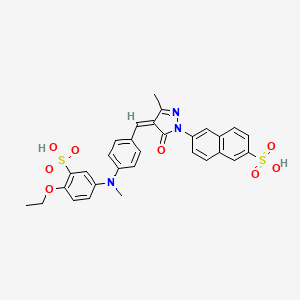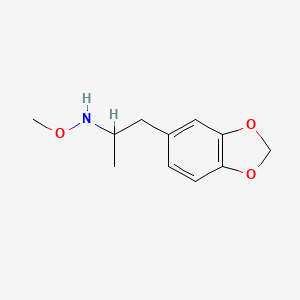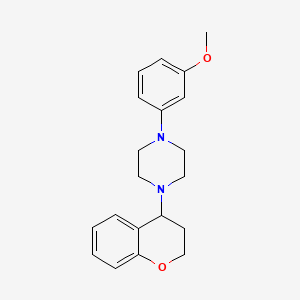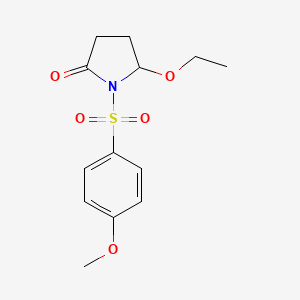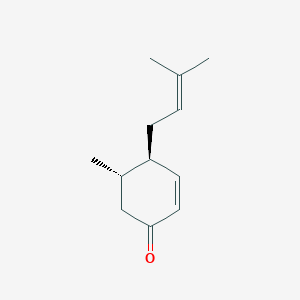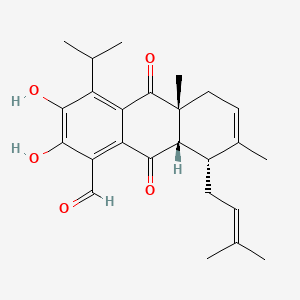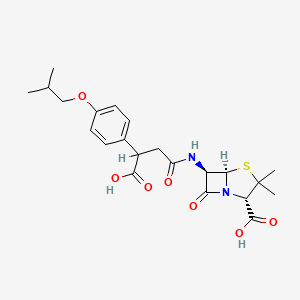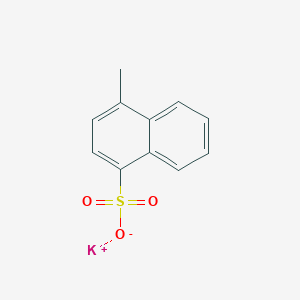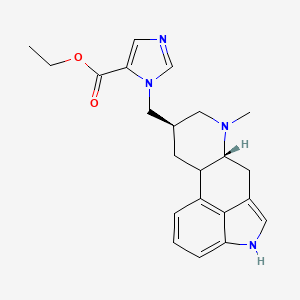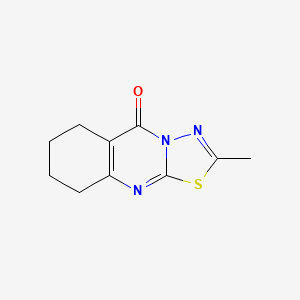
Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol is a chemical compound with the molecular formula C10H20O3 It is a derivative of tetrahydropyran, characterized by the presence of two hydroxyl groups at the 2 and 5 positions of the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol typically involves the hydrogenation of 2,6,6-trimethyl-2H-pyran-2,5-dione. This reaction is carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows: [ \text{C}{10}\text{H}{16}\text{O}3 + \text{H}2 \rightarrow \text{C}{10}\text{H}{20}\text{O}_3 ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
- 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
- Geranic oxide
- Linalool-3,7-oxide
Comparison: Tetrahydro-2,6,6-trimethyl-2H-pyran-2,5-dimethanol is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced solubility in water and a broader range of chemical transformations. Its structural features also make it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
91009-64-2 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
[6-(hydroxymethyl)-2,2,6-trimethyloxan-3-yl]methanol |
InChI |
InChI=1S/C10H20O3/c1-9(2)8(6-11)4-5-10(3,7-12)13-9/h8,11-12H,4-7H2,1-3H3 |
Clé InChI |
BBTHHMYINDYBIF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC(O1)(C)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


